
Cardamonin
准备方法
合成路线和反应条件: 二羟基甲氧基查尔酮可以通过多种方法合成。一种常见的方法是使用碱,如氢氧化钠,在适当的甲基酮和醛之间进行克莱森-施密特缩合反应。该反应通常在无溶剂条件下使用研磨技术进行 .
工业生产方法: 二羟基甲氧基查尔酮的工业生产通常涉及使用乙醇、二乙醚、甲醇和己烷等溶剂从植物来源中提取查尔酮。超临界二氧化碳高压萃取也用于高效分离 .
化学反应分析
反应类型: 二羟基甲氧基查尔酮会发生各种化学反应,包括:
氧化: 它可以氧化成相应的醌。
还原: 还原反应可以将其转化为二氢查尔酮。
取代: 亲电取代反应可以在芳香环上发生。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠通常用作还原剂。
取代: 溴或氯等试剂可用于卤化反应。
主要产物:
氧化: 醌。
还原: 二氢查尔酮。
取代: 卤代查尔酮。
科学研究应用
Anti-Cancer Properties
Mechanism of Action
Cardamonin exhibits potent anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, a study demonstrated that this compound induces G2/M phase arrest and apoptosis in nasopharyngeal carcinoma (NPC) cells by accumulating reactive oxygen species (ROS) and inhibiting the NF-κB pathway . Additionally, it has been effective against several types of cancers, including lung cancer, multiple myeloma, and colorectal carcinoma .
Case Studies
- Nasopharyngeal Carcinoma : In vivo studies revealed that this compound significantly inhibited tumor growth in nude mice without causing adverse side effects, achieving a tumor growth inhibition ratio comparable to cisplatin .
- Breast Cancer : this compound has been shown to reduce chemotherapy-enriched breast cancer stem-like cells, enhancing the efficacy of chemotherapy agents like doxorubicin .
Anti-Diabetic Effects
Recent studies have highlighted the potential of this compound as an anti-diabetic agent. It has been shown to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are crucial in glucose metabolism . This inhibition can lead to reduced postprandial blood glucose levels.
Research Findings
- A systematic review indicated that chalcones, including this compound, exhibit significant anti-diabetic properties by modulating metabolic pathways and improving insulin sensitivity .
Anti-Inflammatory Activity
This compound also possesses anti-inflammatory properties that contribute to its therapeutic potential. It has been reported to inhibit inflammatory mediators and signaling pathways involved in chronic inflammation.
Mechanisms
作用机制
二羟基甲氧基查尔酮的作用机制涉及它与各种分子靶标和途径的相互作用。它抑制了活化 B 细胞的核因子 κ 轻链增强子 (NF-κB) 信号通路,该通路在炎症和癌症中起着至关重要的作用。此外,它还调节参与氧化应激的酶的活性,从而发挥其抗氧化作用 .
类似化合物:
- 黄芩查尔酮
- 小豆蔻素
- 黄芩素
比较: 二羟基甲氧基查尔酮因其芳香环上的特定取代模式而独一无二,这使其具有独特的生物活性。与其他查尔酮相比,它显示出更强的抗炎和抗癌特性,使其成为进一步研究和开发的宝贵化合物 .
相似化合物的比较
- Alpinetin chalcone
- Cardamomin
- Alpinetin
Comparison: Dihydroxymethoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct biological activities. Compared to other chalcones, it has shown more potent anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .
生物活性
Cardamonin, a natural chalcone derived from the Alpinia species, has garnered significant attention in recent years due to its diverse biological activities, particularly its anti-inflammatory, anticancer, and metabolic regulatory effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Source
This compound (C15H14O4) is a flavonoid compound primarily found in the seeds of cardamom (Elettaria cardamomum) and other plants in the Zingiberaceae family. Its structure consists of a 1,3-diarylpropene skeleton, which is responsible for its biological properties.
This compound exerts its biological effects through several key molecular pathways:
-
Anti-inflammatory Activity :
- This compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by blocking the nuclear factor kappa B (NF-κB) signaling pathway. Studies show that it reduces the translocation of the p65 subunit of NF-κB into the nucleus, thereby decreasing inflammatory gene expression .
- It also inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial mediators in inflammation .
-
Anticancer Properties :
- This compound has demonstrated significant anticancer activity across various cell lines by inducing apoptosis through the modulation of the mTOR signaling pathway. It upregulates pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .
- Notably, this compound has shown effectiveness against multiple myeloma and various carcinomas, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and cholangiocarcinoma (HuCCA-1) .
- Metabolic Effects :
Anti-inflammatory Effects
In an experimental colitis model, this compound significantly reduced colonic inflammation markers and improved histological scores. The treatment resulted in a notable decrease in NO production and inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory bowel diseases .
Anticancer Activity
A study on human multiple myeloma cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis. The compound was found to enhance TRAIL-induced apoptosis, which is promising for selective cancer therapies .
Comparative Efficacy
The following table summarizes the efficacy of this compound compared to standard treatments in various biological assays:
属性
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSZJNUIVUBQMM-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029726 | |
Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19309-14-9 | |
Record name | Cardamonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19309-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cardamomin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroxymethoxychalcone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14122 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARDAMONIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROXYMETHOXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8KP1OJ8JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of cardamonin?
A1: this compound demonstrates multifaceted interactions with various cellular pathways. Research indicates that it inhibits the mammalian target of rapamycin complex 1 (mTORC1) [, , , , ], nuclear factor-κB (NF-κB) [, , , , , , ], and signal transducer and activator of transcription 3 (STAT3) [, , ] signaling pathways.
Q2: How does this compound affect cancer cell proliferation and survival?
A2: this compound exhibits anti-proliferative effects on several cancer cell lines. It induces cell cycle arrest, primarily at the G2/M phase [, ], and triggers apoptosis via both intrinsic and extrinsic pathways [, , ]. These effects are mediated by the modulation of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2 family members, and caspases [, , ].
Q3: What is the role of oxidative stress in this compound's mechanism of action?
A3: this compound displays antioxidant properties in certain contexts but can also induce reactive oxygen species (ROS) production leading to apoptosis in cancer cells [, ]. This dual nature suggests a context-dependent mechanism, potentially involving the modulation of antioxidant enzymes and signaling pathways.
Q4: How does this compound modulate the immune response?
A4: Research indicates that this compound can both suppress and enhance immune responses depending on the context. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, ]. Conversely, this compound can also enhance immune responses in certain settings, such as increasing macrophage phagocytosis and improving survival rates in a mouse leukemia model [].
Q5: What is the significance of this compound’s interaction with the NLRP3 inflammasome?
A5: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response [, ]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β, which are implicated in various inflammatory diseases.
Q6: What is the molecular formula and weight of this compound?
A6: this compound (2′,4′-dihydroxy-6′-methoxychalcone) has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.
Q7: How do structural modifications of this compound impact its activity?
A7: Studies indicate that the presence of the ketone and alkene groups is crucial for this compound's bioactivity []. Substituting the phenolic groups with more polar moieties can enhance its activity. Additionally, complexing this compound with metal ions, particularly copper (II), significantly increases its cytotoxic effects [, ].
Q8: What are the key findings from in vitro studies on this compound?
A8: In vitro studies demonstrate this compound’s ability to inhibit the proliferation, migration, and invasion of various cancer cell lines, including lung, breast, colon, and nasopharyngeal cancer cells [, , , , ]. These studies highlight this compound's potential as an anticancer agent.
Q9: What is the evidence for this compound's efficacy in animal models of disease?
A9: this compound has shown promising results in various animal models. It alleviated pressure overload-induced cardiac remodeling and dysfunction in mice [], exhibited anti-inflammatory effects in a mouse model of colitis [], and mitigated kidney injury in a rat model of renal ischemia-reperfusion injury [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。